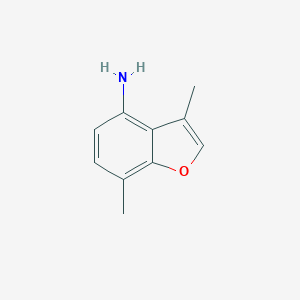

3,7-Dimethylbenzofuran-4-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

187268-00-4 |

|---|---|

Molecular Formula |

C10H11NO |

Molecular Weight |

161.2 g/mol |

IUPAC Name |

3,7-dimethyl-1-benzofuran-4-amine |

InChI |

InChI=1S/C10H11NO/c1-6-3-4-8(11)9-7(2)5-12-10(6)9/h3-5H,11H2,1-2H3 |

InChI Key |

OFMHUMITFWYUJU-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=C(C=C1)N)C(=CO2)C |

Canonical SMILES |

CC1=C2C(=C(C=C1)N)C(=CO2)C |

Synonyms |

4-Benzofuranamine, 3,7-dimethyl- |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Pathways for 3,7 Dimethylbenzofuran 4 Amine and Its Derivatives

Established Synthetic Routes to Substituted Benzofuran-4-amines

Traditional methods for the synthesis of substituted benzofuran-4-amines, including the target compound 3,7-dimethylbenzofuran-4-amine, rely on foundational organic reactions. These routes typically involve the initial construction of a substituted benzofuran (B130515) ring, followed by the installation or unmasking of the amine group.

Cyclization Reactions of Appropriately Substituted Precursors

The formation of the benzofuran ring system is often accomplished through the cyclization of appropriately substituted phenolic precursors. A common strategy involves the reaction of a substituted phenol (B47542) with a molecule containing a suitable two-carbon unit that can undergo cyclization to form the furan (B31954) ring. For the synthesis of this compound, a plausible precursor would be a 2,5-dimethylphenol (B165462) derivative bearing a functional group at the ortho position that can be converted into the furan ring.

One general and effective method for the synthesis of benzofurans is the acid-catalyzed cyclization of acetals. For instance, the cyclization of an acetal (B89532) derived from a substituted phenol can lead to the formation of the benzofuran core. The regioselectivity of this cyclization is influenced by the electronic properties of the substituents on the phenyl ring.

Another widely used approach is the palladium-catalyzed oxidative annulation between phenols and alkenylcarboxylic acids, which can produce 2,3-disubstituted benzofurans with excellent regioselectivity. unicatt.ityoutube.com This method's adaptability allows for the synthesis of a variety of substituted benzofurans by choosing the appropriate phenol and unsaturated carboxylic acid precursors.

Furthermore, copper-catalyzed aerobic oxidative cyclization of phenols and alkynes presents a one-pot procedure for the regioselective synthesis of polysubstituted benzofurans. youtube.com This transformation proceeds through a sequential nucleophilic addition of the phenol to the alkyne followed by oxidative cyclization.

Reduction of Corresponding Nitrobenzofuran Compounds

A primary and highly effective method for the synthesis of arylamines is the reduction of the corresponding nitro compounds. In the context of synthesizing this compound, the key intermediate would be 3,7-dimethyl-4-nitrobenzofuran . The reduction of this nitro group to an amine is a critical step.

A variety of reducing agents can be employed for this transformation, offering different levels of chemoselectivity and reaction conditions. Common methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com It is a clean and efficient method, often providing high yields of the corresponding amine.

Metal/Acid Reduction: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl), is a classic and reliable method for nitro group reduction. masterorganicchemistry.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst can also be used to effect the reduction of nitroarenes to arylamines. organic-chemistry.org

The choice of reducing agent can be critical, especially when other sensitive functional groups are present in the molecule. For many applications, catalytic hydrogenation is preferred due to its clean reaction profile.

| Reagent/Catalyst | Conditions | Product | Reference |

| H₂, Pd/C | Ethanol | Arylamine | masterorganicchemistry.com |

| Fe, HCl | Aqueous/Alcoholic solution, Heat | Arylamine | masterorganicchemistry.com |

| SnCl₂, HCl | Ethanol, Reflux | Arylamine | masterorganicchemistry.com |

| NaBH₄, Pd(II)-polysalophen coated magnetite NPs | Methanol | Aniline | nih.gov |

Table 1: Common Reagents for the Reduction of Nitroarenes to Arylamines

Hofmann Rearrangement from Carboxylic Amide Precursors

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgmasterorganicchemistry.com This reaction provides a direct route to an amine from a carboxylic acid derivative. For the synthesis of this compound, the starting material for this rearrangement would be 3,7-dimethylbenzofuran-4-carboxamide .

The reaction typically proceeds by treating the primary amide with bromine in an aqueous solution of a strong base, such as sodium hydroxide (B78521). The key intermediate in this transformation is an isocyanate, which is then hydrolyzed to the primary amine, releasing carbon dioxide. wikipedia.orgchemistrysteps.com

The general mechanism involves the following steps:

Deprotonation of the amide by the base.

Reaction of the resulting anion with bromine to form an N-bromoamide.

A second deprotonation to form a bromoamide anion.

Rearrangement of the bromoamide anion, where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate.

Nucleophilic attack of hydroxide on the isocyanate, followed by decarboxylation to yield the primary amine. masterorganicchemistry.comchemistrysteps.com

This method is particularly useful when the corresponding carboxylic acid or its derivatives are readily accessible. Variations of the Hofmann rearrangement exist, employing different reagents such as N-bromosuccinimide (NBS) or lead tetraacetate. wikipedia.orgorganic-chemistry.org

Advanced Approaches for Benzofuran Core Assembly

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing the benzofuran nucleus, often offering advantages in terms of atom economy, step efficiency, and milder reaction conditions.

Palladium-Catalyzed Intramolecular Heck Reactions

The intramolecular Heck reaction is a powerful tool for the formation of cyclic compounds, including benzofurans. princeton.edu This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule. For the synthesis of substituted benzofurans, a common strategy involves the cyclization of an ortho-alkenyl-substituted halobenzene.

The general catalytic cycle of the Heck reaction involves:

Oxidative addition of the aryl halide to a Pd(0) complex.

Insertion of the alkene into the Pd-aryl bond (carbopalladation).

β-Hydride elimination to form the cyclized product and a Pd-H species.

Reductive elimination of HX from the Pd-H species by a base to regenerate the Pd(0) catalyst.

The intramolecular Heck reaction is highly regioselective, typically favoring the formation of five- and six-membered rings. princeton.edu The stereochemistry of the starting alkene can also influence the outcome of the reaction. This methodology allows for the synthesis of a wide range of substituted benzofurans with good functional group tolerance. nih.govacs.org

| Catalyst System | Substrate Type | Product | Reference |

| Pd(OAc)₂, PPh₃, Base | o-Halogenated allyl phenyl ethers | Substituted Dihydrobenzofurans | princeton.edu |

| Pd(OAc)₂, Ligand, Oxidant | 2-Arylphenols | Dibenzofurans | chemistrysteps.com |

| Pd₂(dba)₃, dppf | Benzofuran-2-ylmethyl acetate | 2-Substituted Benzofurans | unicatt.it |

Table 2: Examples of Palladium-Catalyzed Reactions for Benzofuran Synthesis

One-Pot Synthetic Protocols for Enhanced Efficiency

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resources, and environmental impact. Several one-pot protocols have been developed for the synthesis of substituted benzofurans and benzofuran-4-amines.

A notable example is the transition-metal-free one-pot synthesis of fused benzofuranamines. organic-chemistry.org This approach can involve the reaction of 2-fluorobenzonitriles with substituted alcohols at room temperature, leading to the formation of benzofuran-3-amines through a Smiles rearrangement. organic-chemistry.org While this provides a different isomer, it highlights the power of one-pot strategies in this area.

Another efficient one-pot strategy involves the reaction of substituted amines, salicylaldehydes, and a source of acetylene (B1199291) (like calcium carbide) in the presence of a copper catalyst. nih.govwikipedia.org This method allows for the direct synthesis of amino-substituted benzofuran skeletons in high yields.

Furthermore, one-pot procedures starting from halogenated phenols have been developed for the synthesis of substituted benzofurans, demonstrating the versatility of this approach. nih.gov These methods often involve a sequence of reactions, such as a coupling reaction followed by a cyclization, all performed in the same reaction flask.

Condensation Reactions with Variously Substituted Acetophenones and Quinones

The condensation of substituted phenols and acetophenones serves as a foundational strategy for constructing the benzofuran core. A common approach involves the reaction of salicylaldehyde (B1680747) derivatives with α-haloketones or related compounds. nih.gov For instance, the reaction of a substituted salicylaldehyde with chloroacetone (B47974) in the presence of a base like potassium carbonate can yield a 2-acetylbenzofuran (B162037) derivative. researchgate.net This intermediate can then be further modified to introduce the desired amine functionality.

Similarly, reactions involving quinones provide another avenue to benzofuran derivatives. For example, triflic acid has been shown to mediate the reaction of substituted quinone imine ketals with dicarbonyl compounds, leading to substituted benzofuran cores in high yields. nih.gov Another method involves the one-pot reaction of benzoquinones with other reagents, catalyzed by acetic acid, to yield benzofuran derivatives through a series of steps including ring opening, addition, oxidation, and lactonization. nih.gov

The following table summarizes representative condensation reactions for benzofuran synthesis:

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type |

| Substituted Salicylaldehydes | α-Haloketones | Base (e.g., K2CO3) | 2-Acylbenzofurans |

| Quinone Imine Ketals | Dicarbonyl Compounds | Triflic Acid | Substituted Benzofurans |

| Benzoquinones | Various Reagents | Acetic Acid | Benzofuran Derivatives |

Electrocatalytic Cyclization Techniques

Electrochemical methods offer a green and efficient alternative for the synthesis of benzofuran derivatives, often proceeding under mild conditions without the need for transition metal catalysts or external oxidants. rsc.org Anodic oxidation of phenols in the presence of nucleophiles can lead to the formation of the benzofuran ring system. For example, the anodic oxidation of 4,4′-biphenol in the presence of CH-acid compounds can produce new benzofuran derivatives. The course of the reaction and the final products can often be controlled by adjusting the applied current density or potential. rsc.org

Electrochemical strategies have also been employed for the synthesis of selenylbenzo[b]furan derivatives through the cyclization of 2-alkynylphenols with diselenides. nih.gov This method highlights the versatility of electrochemistry in forming not only the benzofuran core but also in introducing specific functionalities. Furthermore, electrochemical oxidative radical cascade cyclization of olefinic amides and thiophenols has been developed to construct various nitrogen and oxygen-containing heterocycles, including structures related to the aminobenzofuran scaffold. rsc.orgresearchgate.net These methods are valued for their ability to form multiple bonds, such as C-S/C-Se and C-O bonds, in a single step. rsc.org

Functionalization and Derivatization Strategies of the Aminobenzofuran Scaffold

Once the aminobenzofuran core is synthesized, further modifications are often necessary to achieve the desired molecular complexity and biological activity. These strategies focus on introducing or modifying functional groups on the benzofuran ring system.

Direct Amination Reactions

Direct amination methods provide an efficient route to introduce an amino group onto the benzofuran scaffold. A copper-catalyzed annulative amination of ortho-alkynylphenols with hydroxylamines represents a notable strategy for the synthesis of 3-aminobenzofurans. tandfonline.com Another approach involves the reaction of O-arylhydroxylamine hydrochlorides with ketones in the presence of methanesulfonic acid, which proceeds through a one-pot condensation-rearrangement-cyclization sequence to yield benzofuran derivatives. organic-chemistry.org This method is advantageous as it often does not require purified solvents or an inert atmosphere. organic-chemistry.org Rhodium-catalyzed intramolecular cyclization of alkyne-tethered diazo compounds has also been reported as a method for synthesizing 2-aminobenzofurans. nih.govresearchgate.net

Acylation and Related Amidation Reactions

Acylation and amidation reactions are fundamental transformations for modifying the amino group of the aminobenzofuran scaffold. These reactions introduce acyl or amide functionalities, which can significantly influence the molecule's properties. For instance, the acylation of a 2-aminobenzofuran derivative can be a key step in the synthesis of more complex molecules. researchgate.net The introduction of an amide group can also be achieved through various coupling reactions.

Introduction of Diverse Functional Groups through Chemical Transformations

The aminobenzofuran scaffold can be further diversified by introducing a wide range of functional groups through various chemical transformations. wikipedia.orgpressbooks.pub These functional groups can alter the electronic properties, solubility, and steric profile of the molecule. ashp.orgbccampus.ca For example, halogenation, such as chlorination, can be performed to introduce a halogen atom onto the benzofuran ring. rsc.org Subsequent reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), can then be used to introduce aryl or alkynyl groups. oregonstate.edu Other transformations include nitration, sulfonation, and formylation, which introduce nitro, sulfo, and formyl groups, respectively.

Asymmetric Synthesis and Stereoselective Reductions

The synthesis of enantiomerically pure benzofuran derivatives is crucial when targeting specific biological receptors. Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule. This can be achieved using chiral catalysts or auxiliaries. For instance, a divergent pathway for the catalytic asymmetric synthesis of skeletally different benzofuran fused azocine (B12641756) derivatives has been developed using a chiral bifunctional squaramide catalyst. rsc.org

Stereoselective reductions are also important for controlling the stereochemistry of the final product. For example, the reduction of a ketone or an imine on a benzofuran derivative can be carried out using a stereoselective reducing agent to produce a specific enantiomer of the corresponding alcohol or amine. acs.org The reduction of a double bond within the furan ring can also be performed stereoselectively. For example, the reduction of a benzofuran with sodium in ethyl alcohol can lead to the formation of a 2,3-dihydrobenzofuran (B1216630). youtube.com

Optimization of Reaction Parameters and Yields for Scalability

The successful transition of a synthetic route from laboratory-scale to industrial production hinges on a meticulous process of optimization, focusing on reaction parameters that influence not only the yield and purity of the final product but also the economic and environmental viability of the process. For the synthesis of this compound and its derivatives, scalability requires a deep understanding of how variables such as catalyst systems, solvent effects, temperature, and reaction time collectively impact the efficiency of the synthetic pathway. While specific optimization data for the large-scale synthesis of this compound is not extensively documented in publicly available literature, general principles and findings from the synthesis of analogous aminobenzofuran structures provide a solid framework for approaching this challenge.

A critical aspect of scaling up production is the selection and optimization of the catalytic system. Palladium-catalyzed reactions are frequently employed in the synthesis of benzofuran rings and the introduction of amine functionalities. nih.gov The choice of palladium precursor and, crucially, the supporting ligand can dramatically affect reaction outcomes. For instance, in the synthesis of benzo nih.govacs.orgfuro[3,2-b]indoles, a related heterocyclic system, the optimization of the Buchwald-Hartwig amination was pivotal. beilstein-journals.org Different phosphine (B1218219) ligands were screened to find the optimal conditions for the intramolecular C-N bond formation.

A hypothetical optimization study for a key palladium-catalyzed amination step in the synthesis of an aminobenzofuran derivative might look as follows:

Table 1: Optimization of Palladium-Catalyzed Amination Reaction Conditions

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Toluene (B28343) | 100 | 45 |

| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 78 |

| 3 | Pd₂(dba)₃ | SPhos | NaOt-Bu | Toluene | 110 | 85 |

| 4 | Pd₂(dba)₃ | DavePhos | NaOt-Bu | Toluene | 110 | 92 |

| 5 | PdCl₂(PPh₃)₂ | dppf | K₂CO₃ | DMF | 120 | 65 |

This table is a representative example based on common optimization strategies and does not reflect actual experimental data for this compound.

The solvent choice is another paramount consideration for scalability. An ideal solvent should not only facilitate the reaction effectively but also be cost-effective, have a low environmental impact, and allow for easy product isolation. In the development of a one-step direct arylation and ring-closure for the synthesis of dibenzofuran (B1670420) derivatives, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent was found to be crucial for achieving high yields at room temperature. acs.org Comparatively, more conventional solvents like DMF and toluene resulted in significantly lower or no product formation under the same conditions. acs.org

Furthermore, the development of cascade or tandem reactions, where multiple synthetic steps are carried out in a single pot, is a highly attractive strategy for scalable synthesis. This approach minimizes waste, reduces the need for purification of intermediates, and saves time and resources. A notable example is an efficient cascade cyclization strategy for the synthesis of aminobenzofuran spiroindanone and spirobarbituric acid derivatives. mdpi.com This protocol was shown to be robust and scalable up to the gram scale, delivering high yields of the desired products. mdpi.comnih.gov

The optimization of reaction conditions extends to temperature and reaction time, which must be carefully balanced to ensure complete conversion while minimizing the formation of byproducts and decomposition of the desired product. For instance, in the synthesis of benzofuro[3,2-b]indol-3-one derivatives, the reaction proceeded smoothly under mild conditions to afford excellent yields and diastereoselectivities. nih.gov The practicality of this methodology was demonstrated by a successful scale-up preparation at the 5.0 mmol scale, which yielded the product in 92% isolated yield. nih.gov

Chemical Reactivity and Mechanistic Transformations

Electrophilic and Nucleophilic Substitution Patterns on the Benzofuran (B130515) Ring

The benzofuran ring system of 3,7-Dimethylbenzofuran-4-amine is highly activated towards electrophilic aromatic substitution. This heightened reactivity is a consequence of the combined electron-donating effects of the amino group at position 4 and the methyl groups at positions 3 and 7.

The primary determinant of the substitution pattern is the powerful activating and ortho-para directing nature of the amino group (-NH2). libretexts.org Its lone pair of electrons participates in resonance with the aromatic ring, increasing the electron density at the positions ortho and para to it. In this molecule, the positions ortho to the C4-amine are C3 and C5. The para position is C7.

Simultaneously, the methyl groups at C3 and C7 exert a weaker, activating inductive effect and hyperconjugation, also directing incoming electrophiles to their ortho and para positions. smolecule.com

The confluence of these directing effects leads to a predictable pattern of substitution:

Position 5: This position is ortho to the strongly activating amino group and meta to the C7-methyl group. It is a highly favored site for electrophilic attack.

Position 6: This position is para to the C3-methyl group and meta to the C4-amine and C7-methyl groups. It is also an activated site.

Position 2: The furan (B31954) ring's C2 position is inherently reactive in benzofurans. tandfonline.com However, in this specific molecule, substitution at C5 and C6 on the benzene (B151609) ring is generally more favorable due to the potent influence of the amino group.

Due to the high reactivity of aromatic amines, controlling reactions to achieve monosubstitution can be challenging. oup.com Protection of the amino group, for instance through acetylation, can be employed to moderate its activating influence and improve selectivity. oup.com

Nucleophilic aromatic substitution, in contrast, is generally disfavored on this electron-rich heterocyclic system unless a leaving group is present at an activated position or under forcing conditions.

Oxidation and Reduction Chemistry of the Amine Functionality and Heterocyclic Core

The amine and benzofuran components of this compound are both susceptible to oxidation and reduction under specific conditions.

Oxidation: The primary amine functionality is prone to oxidation. Depending on the oxidizing agent and reaction conditions, this can lead to a variety of products. For instance, the oxidation of some aminobenzofurans can result in the formation of quinone-like structures or lead to oxidative ring-opening of the furan core. researchgate.net The direct nitration of aromatic amines can also lead to tarry oxidation byproducts. youtube.com In some cases, oxidation can be a route to forming azo compounds from their amino precursors. researchgate.net

The benzofuran ring itself can undergo oxidative cleavage. chinesechemsoc.org This process can be facilitated by radical-mediated reactions or strong oxidizing agents, leading to the breakdown of the heterocyclic core and the formation of ring-opened intermediates. royalsocietypublishing.org

Reduction: The furan ring of the benzofuran system can be reduced under certain catalytic hydrogenation conditions. smolecule.com For example, using a palladium on carbon (Pd/C) catalyst can lead to the saturation of the furan double bond, yielding the corresponding 2,3-dihydrobenzofuran (B1216630) derivative.

The amine group itself is already in a reduced state. However, related functionalities can be reduced to form the amine. For example, the reduction of a nitro group on a benzofuran ring is a common method for synthesizing the corresponding aminobenzofuran. oup.comyoutube.com Reagents like tin (Sn) or iron (Fe) in acidic media, or catalytic hydrogenation, are effective for this transformation. youtube.com Similarly, azide (B81097) and nitrile groups can be reduced to form amines. youtube.comnih.gov

Reactivity with Specific Reagents and the Formation of Derived Products

The functional groups of this compound enable its reaction with a range of specific reagents to form various derivatives.

Acylation: The nucleophilic amino group readily reacts with acylating agents such as acid chlorides or anhydrides. researchgate.net For example, reaction with acetyl chloride would yield N-(3,7-dimethylbenzofuran-4-yl)acetamide. This reaction is often used as a protective strategy in multi-step syntheses to moderate the amine's reactivity. oup.com

Diazotization: The primary aromatic amine can undergo diazotization upon reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. google.com This would form a highly reactive diazonium salt, 3,7-Dimethylbenzofuran-4-diazonium chloride. These salts are valuable synthetic intermediates that can be converted into a wide array of other functional groups (e.g., -OH, -CN, -X) via Sandmeyer-type reactions or used in coupling reactions to form azo dyes. oup.com

Reactions Leading to Heterocyclic Products: The reactivity of the benzofuran scaffold and its substituents can be harnessed to build more complex heterocyclic systems. For example, derivatives of aminobenzofurans can be used as precursors in cyclization reactions to form fused heterocyclic compounds. nih.govnih.gov Studies on related benzofurans show reactions with reagents like hydrazine (B178648) hydrate (B1144303) to form pyrazole (B372694) derivatives. rsc.org

| Reagent | Derived Product Class | Plausible Product Example |

| Acetyl Chloride | N-Acylbenzofuran | N-(3,7-Dimethylbenzofuran-4-yl)acetamide |

| Sodium Nitrite / HCl | Benzofuran Diazonium Salt | 3,7-Dimethylbenzofuran-4-diazonium chloride |

| Hydrazine Hydrate | Pyrazole Derivatives | (Structure dependent on reaction with other functional groups) |

Investigation of Reaction Intermediates and Transition State Analysis

Detailed experimental studies on the reaction intermediates and transition states specifically for this compound are not extensively documented in publicly available literature. However, insights can be drawn from computational and mechanistic studies on related benzofuran systems. rsc.orgrsc.org

Reaction Intermediates:

In electrophilic substitution reactions, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. For this compound, this intermediate would have the positive charge delocalized across the benzofuran ring and the nitrogen atom of the amino group.

In radical-initiated reactions, radical intermediates are formed. For instance, single-electron-transfer (SET) processes can generate radical ions that drive the reaction forward. nih.gov

Skeletal editing of the benzofuran core can proceed through ring-opened intermediates, such as oximes, before re-closing to form a new heterocyclic system. chinesechemsoc.org

Palladium-catalyzed cross-coupling reactions, a common method for functionalizing heterocycles, involve organometallic intermediates where the benzofuran is bound to the metal center. nih.gov

Transition State Analysis: Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for analyzing the transition states of reactions involving benzofuran derivatives. chinesechemsoc.orgresearchgate.netresearchgate.net Such analyses provide critical information on reaction energetics, helping to elucidate reaction mechanisms and predict product selectivity. bohrium.com For example, DFT calculations can determine the activation energies for different reaction pathways, explaining why one product is formed over another. chinesechemsoc.org Studies on the skeletal editing of benzofurans have used computational methods to suggest that alkali-metal alkoxides can activate the benzofuran ring by disrupting its aromaticity, thereby facilitating subsequent transformations. chinesechemsoc.org

Advanced Spectroscopic Characterization and Analytical Methodologies for 3,7 Dimethylbenzofuran 4 Amine

The unequivocal identification and structural confirmation of synthetic organic compounds like 3,7-Dimethylbenzofuran-4-amine rely on a suite of advanced spectroscopic techniques. Vibrational and nuclear magnetic resonance spectroscopy, in particular, provide a detailed roadmap of the molecule's functional groups and atomic connectivity. This section delves into the specific application of these methods for the characterization of this compound, outlining the expected spectral features based on established principles and data from analogous structures.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of electron distribution and molecular structure. These calculations solve approximations of the Schrödinger equation to determine the energetic and geometric properties of a molecule.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.net Instead of dealing with the complex wave function of all electrons, DFT focuses on the electron density, which simplifies the calculations significantly while maintaining high accuracy.

A primary application of DFT is geometry optimization. This process computationally alters the positions of the atoms in a molecule to find the arrangement with the lowest possible potential energy, known as the ground state geometry. nih.gov This optimized structure represents the most stable three-dimensional conformation of the molecule. For benzofuran (B130515) derivatives, DFT calculations are crucial for obtaining accurate bond lengths, bond angles, and dihedral angles, which form the basis for all further computational analysis. nih.govresearchgate.net

The accuracy of DFT calculations depends heavily on the choice of two key components: the exchange-correlation functional and the basis set.

Functionals: The exchange-correlation functional accounts for the quantum mechanical effects of electron exchange and correlation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that has demonstrated a good balance of accuracy and computational cost for a wide range of organic molecules, including heterocyclic systems like benzofurans. beilstein-journals.orgnih.govresearchgate.net Other functionals, such as CAM-B3LYP, are also used, particularly for studying excited states and long-range interactions. researchgate.net

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-311++G(d,p), is frequently used for this class of molecule. researchgate.net This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) for accurately describing anions and weak interactions, and polarization functions (d,p) to allow for non-spherical electron density distribution around atoms. The selection of a robust basis set like 6-311++G(d,p) is essential for obtaining reliable geometric and electronic properties. nih.gov

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. libretexts.org A Potential Energy Surface (PES) is a multi-dimensional map that plots the molecule's potential energy as a function of its geometric coordinates. youtube.comntu.edu.sg

For a molecule with rotatable bonds, such as the amine group in 3,7-Dimethylbenzofuran-4-amine, computational methods can be used to systematically rotate the bond and calculate the energy at each step. This process generates a PES that reveals the energy barriers between different conformations and identifies the most stable structures, which correspond to the local and global minima on the surface. researchgate.netnih.gov This analysis is crucial for understanding the molecule's flexibility and the relative populations of its different conformers at thermal equilibrium. ntu.edu.sgyoutube.com

Molecular Reactivity and Interaction Descriptors

Beyond structure, computational chemistry provides powerful descriptors that predict how a molecule will behave in chemical reactions and interactions.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO: The HOMO is the orbital that acts as an electron donor (nucleophile). A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: The LUMO is the orbital that acts as an electron acceptor (electrophile). A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small HOMO-LUMO gap implies that the molecule can be easily excited, suggesting higher chemical reactivity, lower kinetic stability, and higher polarizability. beilstein-journals.orgsciforum.net DFT calculations are widely used to determine the energies of these orbitals and the resulting energy gap for benzofuran derivatives and other aromatic systems. researchgate.netbeilstein-journals.org

The table below shows example HOMO-LUMO data calculated for a related compound, 1,3-dimesitylisobenzofuran, using DFT at the B3LYP/6-311+G(d,p) level, illustrating the typical values obtained in such analyses.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.26 |

| LUMO Energy | -1.28 |

| HOMO-LUMO Gap (ΔE) | 3.98 |

The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deproteopedia.org The MEP surface maps the electrostatic potential onto the electron density surface of the molecule.

Different colors on the MEP map represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen or nitrogen. uni-muenchen.de

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are the sites prone to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP analysis would likely show a region of high negative potential (red) around the nitrogen atom of the amine group, highlighting its nucleophilic character. The aromatic ring system would show a more complex distribution of potential, guiding how the molecule interacts with other charged or polar species. researchgate.nettandfonline.com This analysis provides valuable insights into intermolecular interactions, including hydrogen bonding. bohrium.com

Fukui Functions for Local Reactivity Prediction

There are no available studies that have calculated the Fukui functions for this compound. These calculations are instrumental in identifying the electrophilic, nucleophilic, and radical attack sites within a molecule by analyzing the changes in electron density. Without such studies, a quantitative prediction of its local reactivity remains speculative.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Chemical Bonding Analysis

An analysis of the chemical bonding in this compound using the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) has not been reported. These topological analyses provide a detailed picture of electron pairing and localization, which is fundamental to understanding the nature of the chemical bonds within the molecule, including covalent bonds and lone pairs.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Specific Natural Bond Orbital (NBO) analysis data for this compound, which would elucidate hyperconjugative interactions and charge delocalization, could not be located. NBO analysis is a powerful tool for understanding the stabilization arising from electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals, providing insight into the molecule's electronic stability and potential for intermolecular interactions.

Intermolecular Interaction Analysis

The study of non-covalent interactions is vital for understanding the supramolecular chemistry and condensed-phase properties of a compound. Unfortunately, specific analyses for this compound are absent from the scientific record.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Supramolecular Interactions

No Hirshfeld surface analysis or associated 2D fingerprint plots for this compound have been published. This technique is invaluable for visualizing and quantifying intermolecular contacts in a crystal structure, offering a detailed understanding of the packing and the nature of the non-covalent interactions that govern the supramolecular assembly.

Atom in Molecule (AIM) and Non-Covalent Interaction (NCI) Analysis

Similarly, there is no evidence of studies employing Quantum Theory of Atoms in Molecules (AIM) or Non-Covalent Interaction (NCI) analysis for this compound. These methods are used to identify and characterize non-covalent interactions, such as hydrogen bonds and van der Waals forces, by analyzing the electron density and its derivatives at critical points between atoms.

Characterization of Hydrogen Bonding Networks

The structure of this compound, featuring a primary amine group (-NH2) and an oxygen atom within the furan (B31954) ring, suggests a significant capacity for forming hydrogen bonds. The amine group can act as a hydrogen bond donor, while the nitrogen and the furan oxygen can both serve as hydrogen bond acceptors. These interactions are crucial in determining the molecule's solubility, crystal packing, and its binding affinity to biological targets.

Computational studies on analogous benzofuran structures, such as (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide, utilize methods like Density Functional Theory (DFT) to analyze molecular electrostatic potential (MEP). researchgate.netnih.gov MEP maps are instrumental in identifying the electrophilic and nucleophilic sites of a molecule, which in turn predicts its hydrogen bonding behavior. researchgate.netnih.gov For this compound, the MEP would likely show a negative potential (red and yellow regions) around the nitrogen and oxygen atoms, indicating their role as hydrogen bond acceptors, and a positive potential (blue regions) around the amine's hydrogen atoms, highlighting their donor capability.

Furthermore, studies on other heterocyclic compounds demonstrate that hydrogen bonding plays a critical role in the formation of stable two-dimensional network frameworks in the solid state. acs.org Molecular dynamics simulations on similar benzofuran derivatives have also been used to monitor the hydrogen-bonding network at the entrance of enzyme channels, revealing the dynamic nature of these interactions. ucsd.edu

Molecular Docking and Protein-Ligand Interaction Profiling for Target Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net This method is widely employed in drug discovery to understand how a ligand like this compound might interact with a protein target at the atomic level. researchgate.netcancerresgroup.us

For benzofuran derivatives, docking studies have been instrumental in identifying key interactions within the binding sites of various enzymes. For instance, research on aryl benzofuran-2-yl ketoxime derivatives as inhibitors of Candida albicans N-myristoyl transferase highlighted the importance of hydrogen bonding from the ketoxime hydroxyl group and hydrophobic interactions of the benzofuran core. cancerresgroup.us Similarly, docking studies of benzofuran derivatives with cyclooxygenase-2 (COX-2) have shown that interactions can include hydrogen bonds with residues like Arg120 and hydrophobic interactions within the enzyme's channel. ucsd.edu

In the case of this compound, docking simulations would likely predict that the 4-amino group forms crucial hydrogen bonds with polar residues in a target's active site, such as serine or tyrosine. The dimethylated benzofuran scaffold would likely engage in hydrophobic and van der Waals interactions with nonpolar residues. For example, in a study of 3-benzoylbenzofurans, molecular docking suggested competitive inhibition of HIV-1 protease through interactions with the active site. rsc.org

Table 1: Illustrative Molecular Docking and Interaction Profile (Note: This table is illustrative and based on typical results for benzofuran derivatives, as specific data for this compound is not available.)

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Generic Kinase | -8.5 | ASP-180, LYS-75 | Hydrogen Bond (with 4-amine) |

| LEU-120, VAL-65 | Hydrophobic (with benzofuran ring) | ||

| Generic Protease | -7.9 | GLU-50, SER-52 | Hydrogen Bond (with 4-amine) |

| PHE-80, ILE-100 | Hydrophobic (with methyl groups) |

Non-Linear Optical (NLO) Properties and Material Design

Non-linear optical (NLO) materials have applications in photonics and optoelectronics. Organic molecules, particularly those with a donor-π-acceptor architecture, are known to exhibit significant NLO properties. rsc.org The structure of this compound, with the electron-donating amine group and the benzofuran ring system, suggests potential for NLO activity.

Computational studies, often using DFT methods, can predict NLO properties such as the first-order hyperpolarizability (β). researchgate.netdntb.gov.ua These calculations are essential for the rational design of new NLO materials. For related benzofuran structures, quantum chemical computations have been performed to understand their NLO characteristics. researchgate.net While specific NLO data for this compound is not available, the presence of the amino group is expected to enhance its NLO response compared to the unsubstituted 4,7-dimethylbenzofuran (B1206008).

Chemoinformatics and Structure-Property Relationship (SPR) Analysis

Chemoinformatics applies computational methods to solve chemical problems, particularly in drug discovery. Structure-Property Relationship (SPR) analysis, a key area of chemoinformatics, aims to correlate a molecule's chemical structure with its physical, chemical, and biological properties. nih.gov

For a compound like this compound, chemoinformatic tools can predict a range of properties based on its structure. These predictions are valuable in early-stage drug discovery to prioritize compounds for synthesis and testing. For example, preliminary studies on the structure-activity relationships of benzofurans have indicated that substitutions at various positions, including with amino groups, are closely related to their biological activities, such as antibacterial and anticancer effects. rsc.org Analysis of a series of substituted azaindoles, which share some structural similarities, used cheminformatics to guide library design and ensure that new analogues did not possess undesirable properties. nih.gov

Pharmacokinetic Predictions and ADME Profiling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is a critical step in modern drug discovery, helping to identify compounds with favorable pharmacokinetic properties early in the process. jpionline.orgceon.rs Various software tools, such as SwissADME and T.E.S.T., can predict these properties based on a molecule's structure. atlantis-press.comacs.org

For this compound, these tools can provide estimates for key parameters. While specific computational studies on this molecule are not published, predictions for analogous compounds are common. For instance, ADME predictions for (Z)-3-ethylidene-5,7-dimethylthiochroman-4-one derivatives suggested they possess drug-like properties with excellent pharmacokinetic profiles. jpionline.org Similarly, a study on substituted azaindoles showed they generally had a good ADME profile, including acceptable aqueous solubility and plasma protein binding. nih.gov Computational pharmacokinetics analysis of certain gyrase inhibitors revealed that most were predicted to have good drug-like properties and to be non-mutagenic. researchgate.net

Table 2: Predicted ADME Properties for this compound (Note: These values are illustrative and represent typical predictions from chemoinformatics software for a molecule of this type.)

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | 161.20 g/mol | Compliant with Lipinski's Rule of Five (<500) |

| LogP (o/w) | 2.5 - 3.0 | Good balance of hydrophilicity and lipophilicity for membrane permeability |

| Hydrogen Bond Donors | 1 (from -NH2) | Compliant with Lipinski's Rule of Five (≤5) |

| Hydrogen Bond Acceptors | 2 (N and O) | Compliant with Lipinski's Rule of Five (≤10) |

| Topological Polar Surface Area (TPSA) | ~38.3 Ų | Suggests good oral bioavailability and potential for blood-brain barrier penetration |

| Gastrointestinal (GI) Absorption | High | Indicates good absorption from the gut |

| Blood-Brain Barrier (BBB) Permeant | Yes | Suggests potential for CNS activity |

Structure Activity Relationship Sar Studies

Influence of Substituent Position and Electronic Nature on Biological Activity

The biological activity of benzofuran (B130515) derivatives is highly dependent on the position and electronic properties of substituents on the core structure. mdpi.comnih.gov The introduction of different functional groups at various positions can significantly modulate the therapeutic effects, such as anticancer and antimicrobial activities. nih.govnih.govrsc.org

The electronic nature of substituents plays a critical role. For instance, the presence of electron-withdrawing groups, such as halogens, can increase anticancer activity. This is often attributed to the formation of halogen bonds with biological targets, which can enhance binding affinity. mdpi.com A study on halogenated benzofuran derivatives showed that adding bromine, chlorine, or fluorine atoms significantly increased anticancer effects. mdpi.com Conversely, in some series, the presence of two adjacent electron-withdrawing chloro groups on a phenyl ring attached to the benzofuran core was found to be detrimental to anticancer activity. nih.gov

Electron-donating groups also have a profound impact. Methoxy (B1213986) groups, for example, have been shown to enhance the anticancer activity of certain benzofuran-oxadiazole hybrids, particularly when placed at the meta or para positions of an attached phenyl ring. nih.gov However, the removal of methoxy groups from some benzofuran series can lead to a drastic loss of activity. acs.org Hydroxyl groups, particularly at the C-4 and C-6 positions, have been associated with good antimicrobial activity. rsc.orgnih.gov

The position of these substituents is a critical determinant of biological activity. nih.gov SAR studies have revealed that substitutions at the C-2 and C-3 positions are pivotal. Ester or heterocyclic ring substitutions at the C-2 position are considered crucial for cytotoxic activity. mdpi.comnih.govrsc.org The C-3 position, when substituted with groups like hydrazone, benzylidene, or methyl, also shows good activity. rsc.org For antibacterial activity, substituents such as halogens, nitro, and hydroxyl groups at the C-4, C-5, and C-6 positions are often essential. rsc.org

| Position | Substituent Type | Influence on Biological Activity | Reference |

| C-2 | Ester or Heterocyclic Rings | Crucial for cytotoxic activity. | mdpi.comnih.govrsc.org |

| C-3 | Methyl, Hydrazone, Benzylidene | Associated with good antimicrobial activity. | rsc.org |

| C-4 | Halogens, Hydroxyl | Important for antimicrobial activity. | rsc.orgnih.gov |

| C-5 | Halogens, Nitro, Hydroxyl, Amine | Important for antimicrobial activity; can provide active compounds for COX/5-LOX inhibition. | rsc.orgrsc.orgresearchgate.net |

| C-6 | Hydroxyl, Methoxy | Essential for antibacterial activity; important for KAT6A inhibition. | acs.orgrsc.org |

| C-7 | Methyl | Can contribute to potent biological activity in combination with other substituents. | rsc.org |

Role of Methyl Group Positioning on the Benzofuran Core in Modulating Activity

The placement of methyl groups on the benzofuran scaffold is a key factor in determining the biological profile of these compounds. The specific positioning at C-3 and C-7, as seen in 3,7-Dimethylbenzofuran-4-amine, is significant in various therapeutic contexts.

The methyl group at the C-3 position is also a common feature in many active benzofuran derivatives. Its presence is associated with good antimicrobial activity. rsc.org The combination of methyl groups with other substituents at different positions leads to a wide range of biological effects, underscoring the importance of precise positional control in the design of new benzofuran-based therapeutic agents. mdpi.com

| Compound Series | Methyl Group Position(s) | Observed Effect on Activity | Reference |

| 3-Benzoylbenzofurans | C-4, C-7 | The (2,5-dimethoxybenzoyl)-4,7-dimethylbenzofuran was the most potent anti-HIV inhibitor in the series. | rsc.org |

| KAT6A Inhibitors | C-4, C-6 | A 4,6-dimethyl substituted analog was equipotent to a 4,6-dimethoxy analog. | acs.org |

| Benzofuran-triazoles | Ortho and para on phenyl ring | Two adjacent methyl groups led to an inactive compound against A549 lung cancer cells. | nih.gov |

| Antimicrobial Benzofurans | C-3 | A methyl group at C-3 is associated with good antimicrobial activity. | rsc.org |

Impact of Chemical Modifications and Substitutions on the Amine Functionality

Modifications to the amine group, such as the one at the C-4 position in this compound, are a common strategy to fine-tune the pharmacological properties of a molecule. While direct studies on the 4-amino group of this specific compound are limited, research on related structures provides valuable insights.

The free amino group can be important for activity. For example, in a series of AMPA receptor antagonists, the N-acetyl and N-t-BOC derivatives of an active compound showed very low affinity, indicating the free amino group was crucial for binding. acs.org Similarly, the introduction of an amino group on the pyrimidine (B1678525) ring of certain benzofuran hybrids was shown to significantly contribute to their antimicrobial activities. rsc.org

In other cases, converting the amine to other functionalities like amides, ureas, or guanidines can yield active compounds. researchgate.net For instance, in a series of hypoxia-inducible factor pathway inhibitors, replacing a sulfonamide group with an amide—a common bioisostere—led to a two-fold increase in activity. nih.gov This suggests that for this compound, converting the amine at C-4 to various amide derivatives could be a promising strategy for modulating its biological profile.

Systematic variations of amine substitutions can reveal important structural requirements. In one study on DYRK1A inhibitors, removing one of two amino groups on a pyridine (B92270) ring caused a minor decrease in affinity, while removing the second resulted in a significant loss of activity, demonstrating the importance of at least one amino group for binding. sci-hub.se This highlights that the presence and nature of the amine functionality are critical and that modifications must be carefully considered within the context of the target receptor or enzyme. nih.gov

| Modification Type | Resulting Functionality | General Impact on Activity | Reference |

| Acylation/Alkylation | Amide, N-acetyl, N-t-BOC | Can increase, decrease, or abolish activity depending on the target. Loss of activity seen for AMPA antagonists. | acs.orgnih.gov |

| Conversion | Amides, Ureas, Guanidines | Can lead to active compounds, for example, as COX/5-LOX inhibitors. | researchgate.net |

| Bioisosteric Replacement | Amide for Sulfonamide | Showed a 2-fold increase in activity for certain HIF inhibitors. | nih.gov |

| Introduction to a Ring | Amino group on a pyrimidine ring | Significantly contributed to antimicrobial activity. | rsc.org |

Investigation of Bioisosteric Replacements and Their Effects on Potency and Selectivity

Bioisosteric replacement is a key strategy in drug design to improve potency, selectivity, and pharmacokinetic properties by substituting one atom or group with another that has similar physical or chemical properties. u-tokyo.ac.jpdrughunter.com This approach is highly relevant for optimizing compounds like this compound.

A common bioisosteric replacement involves substituting a phenyl ring with a heterocyclic ring like a pyridyl or thiophene (B33073) group. cambridgemedchemconsulting.com In the context of the benzofuran core itself, skeletal editing can swap the oxygen atom for a nitrogen atom, converting a benzofuran into an indole, which can alter biological activity while maintaining a similar core structure. nih.govresearchgate.net

Functional groups are also frequently replaced. The amine group can be part of various bioisosteric transformations. For example, an amide is a common bioisostere for a sulfonamide, and this switch was shown to enhance activity in a series of hypoxia pathway inhibitors. nih.gov Acyl-sulfonamides have been used as bioisosteres for carboxylic acids and were found to mimic the negatively charged diphosphate (B83284) group of AcCoA in KAT6A inhibitors. acs.org

Even simple substitutions like fluorine for a hydrogen atom can have profound effects, often enhancing potency. nih.gov In other instances, replacing a methoxy group with an alkyl group resulted in reduced metabolic stability, but using a 5- or 6-membered ring restored stability. cambridgemedchemconsulting.com The replacement of an amide with a trifluoroethylamine has been shown to lead to high potency and selectivity. u-tokyo.ac.jpdrughunter.com The success of a bioisosteric replacement is highly context-dependent and aims to create a new molecule with similar or improved biological properties. drughunter.comcambridgemedchemconsulting.com

| Original Group/Atom | Bioisosteric Replacement | Potential Effect | Reference |

| Sulfonamide | Amide | 2-fold increase in activity (HIF inhibitors). | nih.gov |

| Carboxylic Acid | Acyl-sulfonamide | Mimics diphosphate group, leading to potent enzyme inhibition. | acs.org |

| Benzofuran Core | Indole Core (O to NH swap) | Alters biological activity while maintaining core structure. | nih.govresearchgate.net |

| Hydrogen | Fluorine | Can significantly enhance potency. | nih.gov |

| Amide | Trifluoroethylamine | Can improve potency, selectivity, and metabolic stability. | u-tokyo.ac.jpdrughunter.com |

| Phenyl Ring | Pyridyl, Thiophene | Creates novel analogs with potentially altered properties. | cambridgemedchemconsulting.com |

Analysis of Steric and Electronic Effects on Receptor Binding and Enzyme Inhibition

The interaction of a molecule like this compound with its biological target is governed by a combination of steric and electronic effects. mdpi.com Steric effects relate to the size and shape of the molecule, which determine how well it fits into a binding pocket, while electronic effects involve the distribution of charge and the ability to form interactions like hydrogen bonds. nih.gov

Steric hindrance can significantly impact binding. For example, in a series of KAT6A inhibitors, compounds with even slight bulkiness at the C-6 position of the benzofuran ring led to reduced activity. acs.org A 6-morpholine derivative was found to be inactive, likely because it was too sterically demanding for the narrow binding pocket. nih.gov This demonstrates that there are often strong steric constraints in active sites, and even small changes in substituent size can abolish activity. nih.gov

The interplay between steric and electronic factors is complex. A modification might improve electronic interactions but introduce a steric clash, or vice versa. nih.gov For example, replacing a carbonyl moiety with an oxetane (B1205548) ring in a KAT6A inhibitor was intended to tune the pKa (an electronic property), but the modification led to a loss of activity, most likely due to a combination of a disrupted hydrogen bond and a new steric clash. acs.orgnih.gov Therefore, successful drug design requires a careful balance of both steric and electronic properties to optimize the interaction with the target receptor or enzyme.

Biological Activity and Mechanistic Investigations in Vitro and Non Human in Vivo

Antimicrobial Activity Assessments

Benzofuran (B130515) scaffolds are integral to numerous natural and synthetic compounds exhibiting potent antimicrobial properties. rsc.orgresearchgate.net Research into their derivatives has revealed significant activity against a spectrum of bacteria and fungi, addressing the critical need for new agents to combat drug-resistant pathogens. rsc.org

While specific data on the antibacterial activity of 3,7-Dimethylbenzofuran-4-amine is not extensively detailed in the reviewed literature, studies on analogous dimethylbenzofuran structures provide insight into the potential of this chemical class. For instance, the β-amino alcohol derivative, (R)-1-(3,5-dimethylbenzofuran-2-yl)-2-(1H-imidazol-1-yl)ethan-1-ol, has demonstrated notable efficacy, particularly against Gram-positive bacteria. nih.govgrafiati.com It exhibited a Minimum Inhibitory Concentration (MIC) of 64 µg/mL and a Minimum Bactericidal Concentration (MBC) of 96 µg/mL against Staphylococcus aureus (ATCC 25923). nih.govgrafiati.com

In a broader context, various benzofuran derivatives have been evaluated against both Gram-positive and Gram-negative bacterial strains. researchgate.net For example, certain 2-salicyloylbenzofuran derivatives have shown potent activity against three Gram-positive bacterial strains with MIC values ranging from 0.06 to 0.12 mM. rsc.org The inclusion of specific functional groups, such as hydroxyl, thiol, and amino groups on a pyrimidine (B1678525) ring linked to a benzofuran core, has been found to significantly enhance antimicrobial activities. rsc.org However, other derivatives, such as certain (3-methyl-benzofuran-2-yl) ketoximes, did not exhibit antimicrobial activity up to a concentration of 500 µg/ml against seven standard microorganisms. cancerresgroup.us

Table 1: Antibacterial Activity of a Dimethylbenzofuran Analogue

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| (R)-1-(3,5-dimethylbenzofuran-2-yl)-2-(1H-imidazol-1-yl)ethan-1-ol | Staphylococcus aureus ATCC 25923 | 64 | 96 |

Data sourced from studies on analogous compounds. nih.govgrafiati.com

The benzofuran nucleus is a key component in compounds with significant antifungal properties. researchgate.netcancerresgroup.us Derivatives of benzofuran have shown promising results against a variety of fungal pathogens, including fluconazole-resistant strains. cancerresgroup.us

Investigations into dimethylbenzofuran analogues have revealed specific antifungal activities. The triazole-bearing derivative, (R)-1-(3,5-dimethylbenzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol, was found to be effective against the yeast Malassezia furfur (DSM 6170), with both MIC and MBC values of 64 µg/mL. nih.govgrafiati.com In the same study, related benzofuran ketones, specifically 1-(benzofuran-2-yl)-2-bromoethanones, demonstrated even more potent activity against M. furfur, with MIC and MBC values of 1.5 µg/mL. nih.govgrafiati.com This highlights the potential of the broader benzofuran class in developing new antifungal agents.

Table 2: Antifungal Activity of Dimethylbenzofuran Analogues

| Compound | Fungal Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| (R)-1-(3,5-dimethylbenzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol | Malassezia furfur DSM 6170 | 64 | 64 |

| 1-(Benzofuran-2-yl)-2-bromoethanones | Malassezia furfur DSM 6170 | 1.5 | 1.5 |

Data sourced from studies on analogous compounds. nih.govgrafiati.com

The mechanisms through which benzofuran derivatives exert their antimicrobial effects are varied. researchgate.net For some antifungal benzofuran ketoxime analogues, a proposed mechanism involves the formation of at least one hydrogen bond between the enzyme and the molecule, with the ketoxime moiety playing a direct role in enhancing this activity. cancerresgroup.us Azole-containing benzofurans, a well-known class of antifungal drugs, also show potent activity against some bacterial strains, particularly Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The broad utility of benzofurans stems from their ability to serve as a versatile skeleton for discovering novel antimicrobial agents that can act through diverse mechanisms. researchgate.net

Potential Anticancer and Antitumor Activities

The benzofuran structure is a recurring motif in compounds with significant antitumor and cytotoxic properties. rsc.orgcancerresgroup.us Both natural and synthetic derivatives have been extensively studied for their ability to inhibit the growth of various human cancer cell lines, making them an important area of research in oncology. rsc.orgresearchgate.net

Derivatives of dimethylbenzofuran have shown notable potential in inhibiting cancer cell proliferation. A study on 3-benzoylbenzofurans identified (2,5-dimethoxybenzoyl)-4,7-dimethylbenzofuran as a potent inhibitor of HIV-1 pseudoviruses, which is relevant to cancer research methodologies, with IC₅₀ values of 0.49 µM and 0.12 µM in Q23 and CAP210 viruses, respectively. nih.gov

Broader studies on benzofurans reveal widespread antiproliferative activity. For example, a benzofuran-pyrazole derivative showed significant cell growth inhibition at a 10 µM concentration across multiple cancer cell lines, including leukemia (K-562), non-small cell lung cancer (NCI-H460), colon cancer (HCT-116), and melanoma (LOX IMVI). rsc.org Similarly, a series of 1,2,3,4-tetrahydro-2-phenyl-4-quinolones containing a benzofuran-like core structure demonstrated potent cytotoxic and antitubulin effects against a panel of human tumor cell lines including breast (MCF-7), lung (A-549), and renal (CAKI-1) cancers. acs.org These findings underscore the importance of the benzofuran scaffold in the design of new antiproliferative agents. cancerresgroup.us

The cytotoxic effects of benzofuran derivatives have been confirmed across numerous tumor cell lines. researchgate.net While specific cytotoxic data for this compound is limited, related compounds have been extensively evaluated. For example, various Mannich bases of chalcones incorporating a benzofuran structure displayed significant cytotoxicity toward murine P388 and L1210 leukemia cells, as well as several human tumor cell lines. acs.org

Studies on compounds isolated from the fungus Eutypella scoparia have identified benzofuran derivatives with strong inhibitory activity. One such compound showed low IC₅₀ values of 9.2 µmol/L, 4.4 µmol/L, and 9.9 µmol/L against SF-268 (CNS cancer), MCF-7 (breast cancer), and NCI-H460 (lung cancer) cell lines, respectively. nih.gov Another related compound exhibited potent antitumor activities against four different cell lines (A375, A549, HepG2, MCF-7) with IC₅₀ values not exceeding 1.8 µmol/L. nih.gov The structure-activity relationship analysis indicated that specific substitutions on the benzofuran ring are crucial for potent antitumor activity. nih.gov

Table 3: Cytotoxic Activity of Benzofuran Derivatives Against Human Tumor Cell Lines

| Compound Class/Derivative | Cell Line | Cell Type | IC₅₀ (µmol/L) |

|---|---|---|---|

| Benzofuran Derivative 90 | SF-268 | CNS Cancer | 9.2 |

| Benzofuran Derivative 90 | MCF-7 | Breast Cancer | 4.4 |

| Benzofuran Derivative 90 | NCI-H460 | Lung Cancer | 9.9 |

| Phenochalasin B (152) | A375 | Melanoma | <1.8 |

| Phenochalasin B (152) | A549 | Lung Cancer | <1.8 |

| Phenochalasin B (152) | HepG2 | Liver Cancer | <1.8 |

| Phenochalasin B (152) | MCF-7 | Breast Cancer | <1.8 |

Data sourced from studies on analogous compounds. nih.gov

Research into Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Several studies have highlighted the potential of benzofuran derivatives to inhibit this process. One notable example is Fruquintinib, a dimethylbenzofuran derivative, which functions as a small-molecule tyrosine kinase inhibitor (TKI) that specifically targets Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3. Its high affinity for these receptors allows it to effectively inhibit tumor angiogenesis both in vitro and in vivo. ambeed.com

Further research into related compounds has shown that they can suppress angiogenesis and angiogenic mimicry by downregulating the levels of VEGF-A and disrupting the VEGF-A/VEGFR2 signaling pathway, a key cascade in the development of new blood vessels in non-small-cell lung cancer models. crie.ru The general class of benzofuran derivatives has been recognized for its anti-angiogenic properties, making it a point of interest for developing novel anticancer agents. researchgate.net

Studies on Modulation of Cellular Pathways (e.g., tubulin polymerization)

The modulation of cellular pathways, particularly the inhibition of tubulin polymerization, is a well-established strategy in cancer therapy. Certain benzofuran derivatives have shown promise in this area. For instance, a series of shikonin-benzo[b]furan derivatives were designed and evaluated as inhibitors of tubulin polymerization. nih.gov Many of these synthesized compounds demonstrated potent anti-proliferative activities against various cancer cell lines. nih.gov

Similarly, research on analogues of Combretastatin A-4 (CA-4), a known tubulin polymerization inhibitor, revealed that introducing a nitrogen-containing group, such as an amino moiety, can lead to potent antitubulin activity and significant cytotoxicity against cancer cells in vitro. nih.gov This suggests that the aminobenzofuran structure could be a key pharmacophore for this mechanism of action. Studies have also pointed to specific substitutions on the benzofuran ring that are crucial for activity against tubulin polymerization. researchgate.net

Neurobiological and Receptor Modulation Studies

Neuroprotective Effects in Cellular Models

Derivatives of the benzofuran core have been investigated for their neuroprotective capabilities in various cellular models. The compound 4-(5-(4,7-dimethylbenzofuran-2-yl)-1,2,4-oxadiazol-3-yl)benzoic acid, a derivative of 4,7-dimethylbenzofuran (B1206008), has been shown to significantly increase neurite outgrowth in vitro. mdpi-res.comgoogle.com This activity is directly linked to the stimulation of axonal regrowth, suggesting a potential therapeutic role in the treatment of nerve injuries. mdpi-res.comgoogle.com

Furthermore, the general class of 2,3-dihydrobenzofuran (B1216630) derivatives has been identified as having cytoprotective properties, particularly in cells subjected to oxidative stress or oxygen deprivation. Some benzofuran compounds exhibit antioxidant properties that can mitigate oxidative damage in cellular models, which is a key factor in conditions characterized by neurodegeneration.

Retinoic Acid Receptor (RAR) Agonist Activity and Selectivity Profile (e.g., RARβ)

One of the most significant areas of research for 4,7-dimethylbenzofuran derivatives is their interaction with Retinoic Acid Receptors (RARs), which are crucial for neuronal development and regeneration. mdpi-res.com A specific derivative, 4-(5-(4,7-dimethylbenzofuran-2-yl)-1,2,4-oxadiazol-3-yl)benzoic acid (also known as C286), has been identified as a highly potent and selective RARβ agonist. mdpi-res.comgoogle.com It has been demonstrated that RARβ signaling is essential for retinoid-mediated neurite outgrowth. google.com

In contrast, modifying the linker between the benzofuran and benzoic acid moieties can drastically alter receptor selectivity. For example, the derivative 4-[5-(4,7-dimethylbenzofuran-2-yl)pyrrol-2-yl]benzoic acid shows marked selectivity for the RARα subtype. rsc.org This highlights the critical role of the heterocyclic linker in determining the specific pharmacological profile of these compounds.

Below is a data table summarizing the activity of the RARβ agonist derivative.

| Compound | Target | Activity (EC₅₀) | Selectivity (Fold vs. RARα) | Selectivity (Fold vs. RARγ) | Reference |

| 4-(5-(4,7-dimethylbenzofuran-2-yl)-1,2,4-oxadiazol-3-yl)benzoic acid | RARβ | 1.9 nM | 12-fold | 19-fold | google.com |

| 4-(5-(4,7-dimethylbenzofuran-2-yl)-1,2,4-oxadiazol-3-yl)benzoic acid | RARβ | 2.05 nM | 23-fold | 5-fold |

Interactions with α-Amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) Receptors

AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the brain. Their overstimulation can lead to excitotoxic neuronal death, making AMPA receptor antagonists a subject of interest for treating neurodegenerative diseases. While direct studies on this compound are limited, research into related structures provides some insight. Studies on o-tyrosine analogues as AMPA receptor antagonists have shown that a free amino group is important for binding affinity to these receptors. Additionally, various heterocyclic compounds, including those with structures related to benzofurans, have been investigated as potential allosteric modulators of AMPA receptors. nih.gov

Serotonin (B10506) (5-HT1A) Receptor Affinity

The serotonin 5-HT1A receptor is a key target in the development of treatments for neuropsychiatric disorders. scispace.comnih.gov Compounds with affinity for this receptor can act as full agonists, partial agonists, or antagonists, each with different therapeutic potential. epo.org The 5-HT1A receptor is involved in various physiological processes through its activation of G-proteins, leading to the inhibition of adenylyl cyclase. nih.gov

Research into arylpiperazine and benzofuran derivatives has revealed compounds with significant affinity for serotonin receptors. scispace.comepo.org For instance, certain piperazine (B1678402) derivatives featuring a 7-isobenzofuranyl radical have been noted for their 5-HT1A receptor activity. epo.org Similarly, trazodone (B27368) analogues, which are long-chain arylpiperazines, have been identified as ligands for both 5-HT1A and 5-HT7 receptors. nih.gov While the broader class of benzofuran-related compounds has been investigated for central serotonergic activity, specific binding data for this compound at the 5-HT1A receptor is not detailed in the available research. epo.org

Enzyme Inhibition Profiles

Histone acetyltransferases (KATs) are crucial enzymes in chromatin organization and function, making them important targets in oncology. acs.orgnih.gov The MYST family of KATs includes KAT6A, an oncogene implicated in various cancers, including acute myeloid leukaemia. nih.govmonash.edu Consequently, the development of KAT6A inhibitors is an active area of therapeutic research. monash.edu

Recent studies have identified the benzofuran scaffold as a promising structural class for developing KAT6A inhibitors. acs.org A novel acylsulfonamide-benzofuran series was discovered to be a new class for KAT6A/B inhibition. acs.orgresearchgate.net These inhibitors act as reversible competitors of acetyl coenzyme A (AcCoA), thereby preventing MYST-catalysed histone acetylation. nih.gov While these findings highlight the potential of benzofuran derivatives as KAT6A inhibitors, specific inhibitory data, such as IC50 values for this compound, have not been reported. acs.orgnih.govmonash.edu

The cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways are central to the inflammatory process. scispace.comnih.gov Dual inhibition of these pathways is a therapeutic strategy to develop anti-inflammatory agents with improved gastrointestinal safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). acs.orgresearchgate.net

Derivatives of 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran (DHDMBF) have been identified as potent dual inhibitors of 5-LOX and COX, with notable selectivity for the COX-2 isoform over COX-1. acs.orgresearchgate.net This selectivity is a key attribute for reducing the gastrointestinal side effects associated with non-selective COX inhibition. acs.org Research has shown that various substitutions on the DHDMBF core, including amines, can result in active compounds. researchgate.net For example, 5-keto-substituted DHDMBFs demonstrate significant in vivo anti-inflammatory and analgesic activity after oral administration. acs.orgresearchgate.net This activity is attributed to their combined inhibition of COX-2 and 5-LOX. acs.org

| Compound Class | Target Enzyme | Activity | Selectivity |

|---|---|---|---|

| 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran (DHDMBF) Derivatives | COX-1 and COX-2 | Inhibitor | Up to 33-fold selectivity for COX-2 researchgate.net |

| 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran (DHDMBF) Derivatives | 5-LOX | Inhibitor | N/A |

Monoamine oxidase (MAO) enzymes, which exist as MAO-A and MAO-B isoforms, are critical in the metabolism of neurotransmitters. mdpi.com Inhibitors of these enzymes are important therapeutic agents, particularly for neurological conditions like Parkinson's disease. mdpi.com

Research into heterocyclic compounds has identified benzofuran derivatives as potential MAO inhibitors. For instance, (Z)-2-ethylidene-4,6-dimethylbenzofuran-3(2H)-one derivatives have been synthesized and evaluated for their MAO inhibitory activity. semanticscholar.orgjpionline.org Studies on related structures, such as (Z)-3-ethylidene-5,7-dimethylthiochroman-4-one derivatives, have shown selectivity for the hMAO-B isoform. jpionline.org Another benzofuran-related compound, 7-Chloro-4-nitrobenzofurazan (NBD-Cl), has been demonstrated to be a potent competitive inhibitor of both MAO-A and MAO-B. nih.gov It is suggested that NBD-Cl modifies essential lysine (B10760008) residues in the active sites of the two MAO types. nih.gov Specific data on the MAO inhibitory activity of this compound is not available in the reviewed literature.

The development of novel drugs to combat the human immunodeficiency virus (HIV) remains a critical area of research due to the emergence of drug-resistant strains. nih.gov Benzofuran derivatives have emerged as a class of compounds with promising anti-HIV activity. nih.gov

Studies have shown that certain benzofuran compounds are potent inhibitors of HIV-1 reverse transcriptase (RT). nih.gov Specifically, a series of 3-benzoylbenzofurans were evaluated, with some compounds identified as non-nucleotide reverse transcriptase inhibitors (NNRTIs). The pyrazole (B372694) derivatives of these benzofurans were found to inhibit HIV entry. nih.gov For example, the 3-benzoylbenzofuran compound 4b showed significant inhibitory activity against different HIV pseudoviruses. nih.gov

| Compound | Pseudovirus | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4b (3-benzoylbenzofuran) | Q23 | 0.49 ± 0.11 | Reverse Transcriptase Inhibition |

| CAP210 | 0.12 ± 0.05 | ||

| 5f (pyrazole derivative) | Q23 | 0.39 ± 0.13 | HIV Entry Inhibition, Protease Inhibition |

Antioxidant Activity and Free Radical Scavenging Capabilities

Benzofuran derivatives are recognized for their antioxidant properties, which are crucial for mitigating oxidative stress implicated in numerous diseases. rsc.org The ability of these compounds to scavenge free radicals makes them an interesting subject of research in medicinal chemistry. rsc.org

Various studies have demonstrated the antioxidant potential of the benzofuran scaffold. For example, 7-methoxy-2,3-dimethylbenzofuran-5-ol (B1246858) shows significant antioxidant activity by effectively scavenging free radicals. Other benzofuran derivatives isolated from natural sources, such as D. latifolia, have exhibited moderate antioxidant activity in DPPH free radical scavenging assays. rsc.org Furthermore, synthesized benzofuran esters and benzofuran-2-carboxamide (B1298429) derivatives have also shown appreciable antioxidant capabilities. rsc.org One carboxamide derivative, at a concentration of 100 μM, demonstrated a 62% inhibition rate on lipid peroxidation (LPO) and a 23.5% inhibition on DPPH radical formation. rsc.org

| Compound Type | Assay | Activity (IC50 / EC50 / Inhibition %) |

|---|---|---|

| Benzofurans from D. latifolia | DPPH Scavenging | IC50: 96.7 ± 8.9 μM |

| 1,3-Benzofuran derivatives (61-63) | Antioxidant Activity | EC50: 8.57 mM (Compound 61) |

| EC50: 9.72 mM (Compound 62) | ||

| EC50: 8.27 mM (Compound 63) | ||

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (Compound 65) | LPO Inhibition (at 100 μM) | 62% |

| DPPH Inhibition (at 100 μM) | 23.5% |